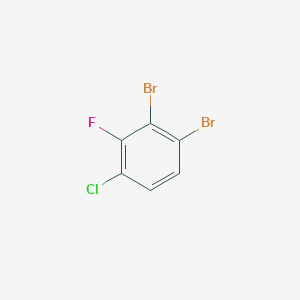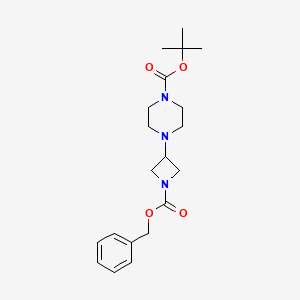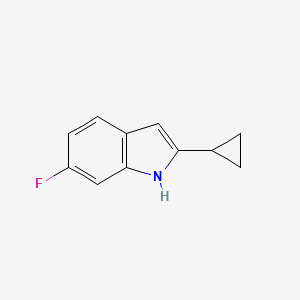![molecular formula C7H9BrN2O2 B13084708 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol: , also known by its IUPAC name 2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethanol , has the molecular formula C7H9BrN2O2. It is a white powder with a molecular weight of 233.06 g/mol . This compound features a bromopyridine moiety linked to an ethan-1-ol group.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol involves the following steps:
Bromination: Bromination of 3-amino-5-bromopyridine yields the bromopyridine intermediate.
Etherification: The bromopyridine intermediate reacts with ethanol (ethan-1-ol) to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles.
Reduction: Reduction of the bromopyridine ring can yield the corresponding pyridine derivative.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Etherification: Ethanol, acid catalyst (e.g., sulfuric acid), and heat.
Major Products:: The primary product is 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of novel materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H9BrN2O2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
2-(3-amino-5-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI-Schlüssel |
IMFMWIUCJLQGEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)OCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)



![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)



![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)

